molecular formula C22H30N4O4 B10895389 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)

1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)

Cat. No.: B10895389
M. Wt: 414.5 g/mol
InChI Key: LVNVYSFLDNYECB-UHFFFAOYSA-N
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Description

1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) is a bis-urea derivative characterized by a hexamethylene spacer linking two urea moieties, each substituted with a 2-methoxyphenyl group. Its molecular formula is C29H28N4O4, with an average molecular mass of 496.567 and a monoisotopic mass of 496.211055 . The compound is registered under CAS No. 307534-81-2 and has synonyms such as N′,N‴-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea].

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[6-[(2-methoxyphenyl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C22H30N4O4/c1-29-19-13-7-5-11-17(19)25-21(27)23-15-9-3-4-10-16-24-22(28)26-18-12-6-8-14-20(18)30-2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

LVNVYSFLDNYECB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) typically involves the reaction of hexamethylenediamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexamethylenediamine+2×2-methoxyphenyl isocyanate1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea)\text{Hexamethylenediamine} + 2 \times \text{2-methoxyphenyl isocyanate} \rightarrow \text{1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea)} Hexamethylenediamine+2×2-methoxyphenyl isocyanate→1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea)

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a potential candidate for further development as an anticancer agent .
  • Urease Inhibition :
    • Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Compounds similar to 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) have been studied for their ability to inhibit urease activity effectively. This inhibition can reduce the risk of urease-related complications, highlighting its therapeutic potential in treating related disorders .

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block in the synthesis of polyurethanes and other polymeric materials. Its unique structure allows for modifications that can enhance the mechanical properties and thermal stability of the resulting polymers. This application is particularly relevant in creating materials for coatings, adhesives, and elastomers .
  • Nanocomposite Development :
    • Recent studies have explored the incorporation of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) into nanocomposites to improve their functional properties. The compound's ability to interact with various nanomaterials can lead to enhanced electrical conductivity and thermal resistance, making it suitable for electronic applications .

Environmental Science Applications

  • Pesticide Formulation :
    • The compound has been investigated for its potential use in formulating pesticides due to its biological activity against certain pests. Its efficacy as an insecticide or herbicide could provide a more environmentally friendly alternative to conventional chemicals .
  • Bioremediation :
    • There is potential for using 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) in bioremediation processes aimed at degrading pollutants in soil and water. Its chemical structure may facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
Polymer SynthesisEnhanced mechanical properties in polyurethane formulations when used as a building block.
Pesticide FormulationEffective against specific pests with lower toxicity profiles compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis(3-(2-methoxyphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxyphenyl groups can participate in hydrophobic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparison

The following table summarizes key differences between 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) and related bis-urea compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features/Applications
1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) C29H28N4O4 496.567 2-methoxyphenyl 307534-81-2 Undefined applications, structural focus
1,1'-Hexamethylenebis(3,3-dimethylurea) C12H26N4O2 258.36 3,3-dimethyl 20575-76-2 Industrial applications (NSC 255317)
1,1'-Hexamethylenebis[3-(3,5-dichloro-4-pyridyl)]urea Not reported - 3,5-dichloro-4-pyridyl Not reported Induces adaptive response to mutagens
Ferrocenyl-hexamethylenebis-urea derivatives Complex - Ferrocenylphenylene Not reported Agricultural growth promoters
1,1'-Hexamethylenebis(3-(2-chloroethyl)-3-nitrosourea) - - 3-(2-chloroethyl)-3-nitroso 60784-45-4 High toxicity (RTECS YT4565000)
Key Observations:
  • Substituent Impact : The 2-methoxyphenyl groups in the target compound likely enhance solubility and steric hindrance compared to dimethyl or chloroethyl analogs, which may influence bioavailability and reactivity .
  • Toxicity Profile : Unlike the nitroso-chloroethyl variant (CAS 60784-45-4), which is explicitly toxic , the target compound’s safety data remain unstudied, as seen in analogous bis-urea compounds where toxicological properties are often under-investigated .

Functional and Application-Based Comparison

Genotoxicity and Adaptive Response

The pyridyl-substituted analog, 1,1'-hexamethylenebis[3-(3,5-dichloro-4-pyridyl)]urea, demonstrates dose-dependent genotoxicity and induces adaptive responses (AR) in biological systems. At 7.5 × 10⁻⁴ mol/L, it triggers oxidative stress in Chlamydomonas reinhardtii, while AR in Hordeum vulgare and human lymphocytes occurs at 7.5 × 10⁻³ mol/L and 10⁻⁵–10⁻⁶ mol/L, respectively . In contrast, the target compound’s bioactivity is unreported, highlighting a critical research gap.

Research Findings and Gaps

  • Genotoxic Potential: Pyridyl-substituted analogs show context-dependent genotoxicity and AR induction , but the target compound’s DNA-modifying capacity is unstudied.
  • Synthetic Scalability : Ferrocenyl derivatives are synthesized with 85.4% yield under mild conditions , offering a model for optimizing the target compound’s production.
  • Toxicity Data Deficiency: No evidence addresses the target compound’s environmental or health hazards, unlike its nitroso-chloroethyl counterpart .

Biological Activity

1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea). It has shown efficacy against various cancer cell lines, demonstrating significant growth inhibition.

Case Study: Anticancer Efficacy

In a study involving multiple cancer cell lines, the compound exhibited the following percentage growth inhibition (PGI):

Cell LinePGI (%)
MCF7 (Breast)84.87
EKVX (Lung)89.44
CAKI-1 (Renal)89.58

These results indicate that the compound effectively inhibits the proliferation of cancer cells, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) have also been investigated. The compound demonstrated activity against various bacterial strains.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) values for the compound were reported as follows:

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae50

These findings suggest that the compound exhibits comparable efficacy to standard antibiotics, making it a candidate for further development in antibacterial therapies .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, the compound has shown significant antioxidant activity.

Antioxidant Assays

The antioxidant capacity was evaluated using various assays, yielding IC50 values as follows:

Assay TypeIC50 (µM)
DPPH Scavenging15.99
ABTS Radical Cation16.05

These results indicate that 1,1'-Hexamethylenebis(3-(2-methoxyphenyl)urea) possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and bacterial growth inhibition. Molecular docking studies suggest that it may inhibit key enzymes or receptors associated with these processes.

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